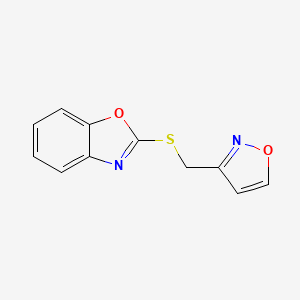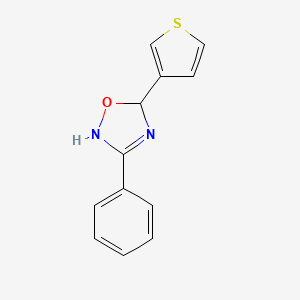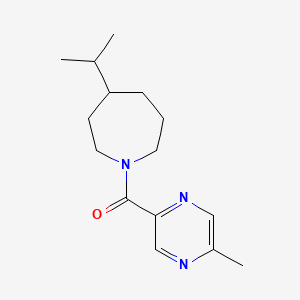
2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, making it a promising candidate for drug development.
作用機序
The mechanism of action of 2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole is not fully understood. However, it has been proposed that this compound may exert its biological effects through the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been suggested that this compound may interact with certain receptors in the body, such as the adenosine A1 receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities.
実験室実験の利点と制限
The advantages of using 2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole in lab experiments include its potential applications in drug development and its ability to exhibit various biological activities. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and the potential for toxicity.
将来の方向性
There are several future directions for research on 2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole. These include further studies on its mechanism of action, the development of more potent analogs, and the evaluation of its potential applications in the treatment of various diseases, such as Alzheimer's disease and cancer.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential applications in drug development. This compound has been found to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its potential applications in the field of medicinal chemistry.
合成法
The synthesis of 2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole can be achieved through a multi-step process. The first step involves the reaction of 2-aminophenol with 2-bromo-4-methylbenzoic acid in the presence of a base to form 2-(4-methylbenzoyl)aminophenol. The second step involves the reaction of this intermediate with thioacetic acid in the presence of a base to form 2-(4-methylbenzoyl)-N-(thioacetamido)phenol. The final step involves the reaction of this intermediate with glyoxal in the presence of a base to form this compound.
科学的研究の応用
2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole has been found to possess various biological activities, making it a promising candidate for drug development. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
2-(1,2-oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c1-2-4-10-9(3-1)12-11(15-10)16-7-8-5-6-14-13-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJOTYGAQDVHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide](/img/structure/B7563008.png)
![N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B7563021.png)


![[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B7563041.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)
![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3-acetamido-3-(4-chlorophenyl)propanoate](/img/structure/B7563060.png)

![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)

![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)
